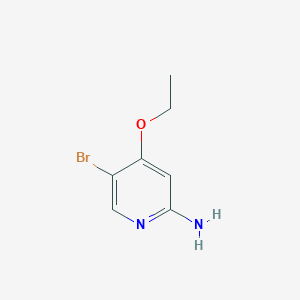

5-Bromo-4-ethoxypyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-ethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLWSPRNHUXFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702683 | |

| Record name | 5-Bromo-4-ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-21-4 | |

| Record name | 5-Bromo-4-ethoxy-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52311-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-ethoxypyridin-2-amine as a medicinal chemistry building block

Topic: 5-Bromo-4-ethoxypyridin-2-amine as a medicinal chemistry building block Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

5-Bromo-4-ethoxypyridin-2-amine (CAS: 944998-35-6) is a high-value heterocyclic intermediate primarily utilized in the discovery of kinase inhibitors. Its structural distinctiveness lies in the 2-aminopyridine motif—a privileged pharmacophore for ATP-competitive inhibition—coupled with a 4-ethoxy substituent that modulates solubility and lipophilicity, and a 5-bromo handle that serves as a versatile vector for extending the molecule into the solvent-exposed or hydrophobic regions of a protein target.

This guide details the physicochemical profile, synthetic pathways, and strategic application of this building block in modern drug discovery, specifically targeting kinases such as CDK, PI3K, and ULK1.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the intrinsic properties of this scaffold is essential for predicting its behavior in reaction mixtures and biological assays.

| Property | Data | Relevance |

| CAS Number | 944998-35-6 | Identifier for sourcing and IP searches. |

| Formula | C₇H₉BrN₂O | Low molecular weight allows for significant elaboration (Fragment-Based Drug Design friendly). |

| MW | 217.06 g/mol | Ideal for maintaining Ligand Efficiency (LE) in early discovery. |

| Physical State | Solid (Off-white to pale brown) | Easy handling; stable under standard storage conditions. |

| Calculated pKa | ~6.5 (Pyridine N) | The 2-amino group increases basicity relative to pyridine; protonation likely at physiological pH. |

| H-Bond Donors | 1 (Exocyclic -NH₂) | Critical interaction point for the kinase "hinge" region (Glu/Met backbone). |

| H-Bond Acceptors | 2 (Ring N, Ether O) | Ring N accepts H-bond from hinge backbone NH. |

Medicinal Chemistry Logic: The "Hinge Binder" Strategy

The utility of 5-bromo-4-ethoxypyridin-2-amine is derived from its ability to mimic the adenine ring of ATP.

Structural Activity Relationship (SAR) Mechanics

-

The 2-Amino-Pyridine Core: This motif forms a bidentate hydrogen-bonding network with the kinase hinge region. The ring nitrogen acts as an acceptor, while the exocyclic amino group acts as a donor.

-

The 4-Ethoxy Group: Unlike a simple methyl or hydrogen, the ethoxy group serves two purposes:

-

Electronic: It is an electron-donating group (EDG) by resonance, increasing the electron density of the ring, which strengthens the H-bond accepting capability of the ring nitrogen.

-

Steric/Solubility: It disrupts planarity in crystal packing (improving solubility) and can fill small hydrophobic pockets (e.g., the "gatekeeper" vicinity) without incurring a high lipophilicity penalty.

-

-

The 5-Bromo "Vector": This is the synthetic exit point. In a kinase active site, this position typically points towards the solvent front or the hydrophobic back-pocket, allowing for the attachment of solubilizing tails or selectivity-determining moieties via cross-coupling.

Pathway Visualization

The following diagram illustrates the strategic derivatization of the scaffold.

Caption: Functional decomposition of the scaffold showing the role of each substituent in drug design.

Synthesis & Experimental Protocols

While commercially available, in-house synthesis is often required to access fresh material or specific isotopologues. The most robust route relies on the regioselective bromination of the electron-rich 2-amino-4-ethoxypyridine precursor.

Synthesis Workflow

Caption: Two-step synthesis starting from the commodity chemical 2-amino-4-chloropyridine.

Detailed Protocol: Regioselective Bromination

Objective: Convert 2-amino-4-ethoxypyridine to 5-bromo-4-ethoxypyridin-2-amine. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino and ethoxy groups are both ortho/para directors. The C3 position is sterically crowded (between -NH₂ and -OEt), whereas C5 is less hindered and strongly activated.

Reagents:

-

2-Amino-4-ethoxypyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (MeCN) or DMF (10 volumes)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 2-amino-4-ethoxypyridine (e.g., 10.0 g) and MeCN (100 mL). Cool the solution to 0°C using an ice bath. Note: MeCN is preferred over DMF for easier workup, though DMF improves solubility for larger batches.

-

Addition: Dissolve NBS (1.05 eq) in MeCN (50 mL). Add this solution dropwise to the pyridine mixture over 30 minutes, maintaining the internal temperature < 5°C. Critical: Rapid addition can lead to exotherms and loss of regioselectivity (formation of 3-bromo or 3,5-dibromo byproducts).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexane). The product is usually less polar than the starting material.

-

Quench & Workup: Dilute the mixture with water (300 mL). The product may precipitate.[1]

-

Purification: Recrystallization from EtOH/Water or flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

-

Yield Expectation: 75–85%.

Protocol: Suzuki-Miyaura Coupling (Application)

Objective: Coupling the scaffold with an aryl boronic acid (R-B(OH)₂).

Reagents:

-

Scaffold (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄

-

K₂CO₃ (2.0 M aq, 3.0 eq)

-

1,4-Dioxane (10 volumes)

Procedure:

-

Degas 1,4-dioxane and K₂CO₃ solution with nitrogen for 15 minutes.

-

Combine scaffold, boronic acid, and base in a microwave vial or round-bottom flask.

-

Add catalyst under nitrogen flow.[3]

-

Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

-

Troubleshooting: If the free amine poisons the catalyst (low conversion), protect the amine as a Boc-carbamate (Boc₂O, DMAP, THF) prior to coupling, or use precatalysts like XPhos Pd G3.

Safety & Handling

-

Hazards: Like most aminopyridines, this compound is an irritant (H315, H319, H335). It may be harmful if swallowed (H302).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Aminopyridines can oxidize slowly to N-oxides or form colored impurities upon extended exposure to air and light.

-

Reaction Safety: NBS is an irritant and can react violently with amines if not temperature-controlled. Always add NBS to the amine solution at low temperature.

References

-

Vertex Pharmaceuticals. (2021). 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. EP Patent 3784664 B1. Link

- Context: Describes the use of the 2-amino-4-alkoxypyridine scaffold in CDK inhibitors.

-

Novartis AG. (2014). Substituted 2-amino pyrimidine derivatives as kinase inhibitors. US Patent 8829195. Link

- Context: Details the synthesis and SAR of similar kinase inhibitor scaffolds.

-

Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. European Journal of Medicinal Chemistry, 208, 112782. Link

- Context: Validates the 5-bromo-2-amino motif as a viable starting point for kinase inhibition (ULK1).

-

BenchChem. (2025).[4] Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.[4]Link

- Context: Provides the foundational protocol for regioselective bromination of 2-amino-4-substituted pyridines.

-

PubChem. (2025). Compound Summary: 5-Bromo-4-ethoxypyridin-2-amine. National Library of Medicine. Link

- Context: Verification of CAS, physical properties, and safety d

Sources

The Synthetic Chemist's Compass: A Technical Guide to the Reactivity Profile of 5-Bromo-4-Alkoxypyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-bromo-4-alkoxypyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic architecture, characterized by the interplay of the electron-withdrawing bromine atom and the electron-donating alkoxy group on an already electron-deficient pyridine ring, presents a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the key chemical transformations of 5-bromo-4-alkoxypyridines, offering not just protocols, but a deeper understanding of the underlying principles that govern their reactivity. We will delve into the strategic considerations for their synthesis, the regioselectivity of metal-halogen exchange and lithiation, their versatile participation in palladium-catalyzed cross-coupling reactions, and their susceptibility to nucleophilic aromatic substitution. This document is intended to serve as a practical and authoritative resource for researchers leveraging this versatile building block in their synthetic endeavors.

The Electronic Landscape of 5-Bromo-4-Alkoxypyridines: A Reactivity Primer

The reactivity of the 5-bromo-4-alkoxypyridine core is a direct consequence of its electronic properties. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This foundational characteristic is further modulated by the substituents at the 4- and 5-positions.

-

The 4-Alkoxy Group: This group acts as an electron-donating group (EDG) through resonance, pushing electron density into the pyridine ring. This effect is most pronounced at the ortho (C3 and C5) and para (C2 and C6) positions relative to the alkoxy group.

-

The 5-Bromo Group: The bromine atom exerts a dual electronic effect. It is electron-withdrawing inductively due to its electronegativity, but it can also be a weak electron-donating group through resonance, owing to its lone pairs. In the context of the pyridine ring, the inductive effect generally dominates, further contributing to the electron-deficient nature of the ring, particularly at the adjacent carbon atoms.

This electronic push-pull relationship creates a unique reactivity map on the pyridine ring, influencing the preferred sites for electrophilic, nucleophilic, and organometallic reactions.

Synthesis of the 5-Bromo-4-Alkoxypyridine Scaffold

A common and practical approach to the synthesis of 5-bromo-4-alkoxypyridines involves the bromination of a pre-existing 4-alkoxypyridine. The directing effect of the alkoxy group favors substitution at the C3 and C5 positions.

Illustrative Protocol: Synthesis of 5-Bromo-4-methoxypyridine

This protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-2-chloro-4-methoxypyridine.[2]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxypyridine in a suitable solvent such as concentrated sulfuric acid.

-

Cool the solution in an ice bath.

Step 2: Bromination

-

Slowly add N-bromosuccinimide (NBS) (1.0 equivalent) in portions to the cooled solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

-

Carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Navigating the Reactive Sites: Metal-Halogen Exchange and Directed Lithiation

The bromine atom at the C5 position is the primary handle for introducing further molecular diversity through metal-halogen exchange and subsequent reactions with electrophiles. The regioselectivity of these reactions is a critical consideration.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating organometallic intermediates from organic halides.[3] For 5-bromo-4-alkoxypyridines, this typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. The resulting 5-lithiated-4-alkoxypyridine is a potent nucleophile that can react with a wide range of electrophiles.

Caption: Workflow for Metal-Halogen Exchange and Electrophilic Quench.

3.1.1. Causality in Experimental Choices

-

Solvent: Tetrahydrofuran (THF) is a common solvent as it is aprotic and effectively solvates the organolithium species.

-

Temperature: The reaction is conducted at low temperatures (-78 °C) to minimize side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent.

-

Organolithium Reagent: n-Butyllithium is a readily available and sufficiently reactive organolithium reagent for this transformation.

3.1.2. Illustrative Protocol: Lithiation and Quench with an Aldehyde

This protocol is based on similar procedures for related bromopyridines.[3]

Step 1: Lithiation

-

To a solution of 5-bromo-4-alkoxypyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 30-60 minutes.

Step 2: Electrophilic Quench

-

To the resulting solution of the lithiated pyridine, add a solution of the desired aldehyde (1.2 equivalents) in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

Step 3: Work-up

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

After filtration and concentration, purify the crude product by column chromatography.

Directed Ortho-Metalation (DoM)

While metal-halogen exchange at the C5 position is the most common pathway, directed ortho-metalation (DoM) can also be a competing or desired reaction depending on the substituents and the base used. The alkoxy group at C4 can direct lithiation to the C3 position. However, for 5-bromo-4-alkoxypyridines, the bromine at C5 generally favors metal-halogen exchange. The choice of a stronger, more sterically hindered base, such as lithium diisopropylamide (LDA), can sometimes favor deprotonation at the C3 position.[4]

Forging New Connections: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of 5-bromo-4-alkoxypyridines is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5][6]

4.1.1. Key Considerations

-

Catalyst: A palladium(0) catalyst is typically used, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable Pd(0) source such as Pd(PPh₃)₄.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Common choices include triphenylphosphine (PPh₃) or more specialized biaryl phosphine ligands like SPhos or XPhos for more challenging couplings.

-

Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used.

4.1.2. General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar bromopyridine substrates.[6][7]

Step 1: Reaction Setup

-

In a Schlenk flask or microwave vial, combine 5-bromo-4-alkoxypyridine (1.0 eq.), the desired aryl- or heteroarylboronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

Step 2: Reaction Execution

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Filter and concentrate the solution, and purify the crude product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95[8] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 80-90[8] |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 75-85[9] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[10][11]

4.2.1. Critical Parameters

-

Catalyst/Ligand System: The choice of palladium precursor and phosphine ligand is crucial. Systems like Pd₂(dba)₃/Xantphos or Pd(OAc)₂/BINAP are commonly used.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

4.2.2. General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure based on established methods.[10][11]

Step 1: Reagent Preparation

-

To a dry Schlenk tube, add the 5-bromo-4-alkoxypyridine (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOtBu, 1.4 eq.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.), and the phosphine ligand (e.g., BINAP, 0.04 eq.).

Step 2: Reaction

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed.

Step 3: Post-Reaction Processing

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, and dry.

-

After solvent removal, purify the product by column chromatography.

Sonogashira, Heck, and Stille Couplings

The 5-bromo-4-alkoxypyridine scaffold is also amenable to other important cross-coupling reactions:

-

Sonogashira Coupling: This reaction forms a C-C bond between the bromopyridine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13]

-

Heck Reaction: This reaction couples the bromopyridine with an alkene to form a substituted alkene.[14]

-

Stille Coupling: This reaction involves the coupling of the bromopyridine with an organostannane reagent.[1][15]

While specific protocols for 5-bromo-4-alkoxypyridines in these reactions are less commonly reported, general procedures for aryl bromides can be readily adapted.[1][8]

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

Although palladium-catalyzed reactions are prevalent, the electron-deficient nature of the pyridine ring also allows for nucleophilic aromatic substitution (SNAr), particularly if there are additional activating groups or if the nucleophile is strong.

In 5-bromo-4-alkoxypyridines, the C2 and C6 positions are the most electron-deficient and therefore the most likely sites for nucleophilic attack.[16] However, without a good leaving group at these positions, SNAr is less favorable. The bromine at C5 is generally not well-positioned for SNAr on a pyridine ring unless there are strong activating groups. Displacement of the alkoxy group at C4 by a strong nucleophile is a possibility, especially under forcing conditions.

Applications in Drug Discovery and Materials Science

The functionalized pyridine derivatives synthesized from 5-bromo-4-alkoxypyridines are valuable intermediates in several fields:

-

Medicinal Chemistry: Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a substituted pyridine core that interacts with the hinge region of the kinase active site.[5] The ability to easily diversify the 5-position of the pyridine ring makes these compounds attractive starting points for the synthesis of libraries of potential drug candidates.

-

Materials Science: The extended π-systems that can be generated through cross-coupling reactions lead to compounds with interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

The 5-bromo-4-alkoxypyridine scaffold offers a rich and versatile platform for synthetic innovation. A thorough understanding of its electronic properties is key to predicting and controlling its reactivity. The C5-bromo substituent serves as a linchpin for a wide array of powerful palladium-catalyzed cross-coupling reactions, while the potential for metal-halogen exchange and directed lithiation provides alternative avenues for functionalization. This guide has provided a comprehensive overview of the core reactivity profile of this important class of compounds, offering both practical protocols and the underlying scientific principles to empower researchers in their synthetic endeavors.

References

-

Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.

-

Stille Coupling. Organic Synthesis. Available at: [Link]

-

Org. Synth. 2011, 88, 197. Organic Syntheses. Available at: [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Available at: [Link]

-

Stille Coupling. Chemistry LibreTexts. Available at: [Link]

-

Stille reaction. Wikipedia. Available at: [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

-

Suzuki Coupling. Available at: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

- Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. Google Patents.

-

Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available at: [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. Available at: [Link]

-

Grignard reagent. Wikipedia. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. Available at: [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. ResearchGate. Available at: [Link]

-

Heck Reaction. Chemistry LibreTexts. Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

-

nucleophilic aromatic substitutions. YouTube. Available at: [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Microwave-assisted synthesis involving 5-Bromo-4-ethoxypyridin-2-amine

Application Note: Microwave-Assisted Synthesis & Functionalization of 5-Bromo-4-ethoxypyridin-2-amine

Executive Summary

This guide details the microwave-assisted synthesis and functionalization of 5-Bromo-4-ethoxypyridin-2-amine (CAS 52311-21-4) . This scaffold is a critical intermediate in the discovery of kinase inhibitors (e.g., IRAK4, FAK) and other bioactive heterocycles. While traditional thermal methods for functionalizing this pyridine derivative often require prolonged heating (12–24 hours) and suffer from side reactions due to the electron-rich ethoxy group, microwave (MW) irradiation significantly accelerates reaction kinetics, improves purity profiles, and enables difficult couplings at the deactivated C5 position.

Chemical Profile & Reactivity Analysis

| Property | Detail |

| Compound Name | 5-Bromo-4-ethoxypyridin-2-amine |

| CAS Number | 52311-21-4 |

| Molecular Formula | C7H9BrN2O |

| Molecular Weight | 217.06 g/mol |

| Key Functionality | C2-Amine: Nucleophilic; precursor for imidazo[1,2-a]pyridine cyclization.C5-Bromine: Electrophilic handle for Pd-catalyzed cross-coupling.C4-Ethoxy: Electron-donating group (EDG); increases electron density of the ring, slightly deactivating C5 toward oxidative addition but enhancing C2 nucleophilicity. |

Application 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

Rationale: The C5-bromo position is the primary site for diversification. The C4-ethoxy group donates electron density, making the C-Br bond less reactive than in electron-deficient pyridines. Microwave irradiation overcomes this activation energy barrier efficiently.

Mechanism & Workflow

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C5-Br bond.

-

Transmetallation: The aryl boronic acid transfers its organic group to the Pd center (activated by base).

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Experimental Protocol

-

Scale: 0.5 mmol

-

Vessel: 10 mL Microwave Process Vial (pressure-rated to 20 bar)

Reagents:

-

5-Bromo-4-ethoxypyridin-2-amine (108.5 mg, 0.5 mmol)

-

Aryl Boronic Acid (0.75 mmol, 1.5 equiv)

-

Catalyst: Pd(PPh3)4 (29 mg, 5 mol%) OR Pd(dppf)Cl2 (for sterically hindered acids)

-

Base: 2M aq. Na2CO3 or K2CO3 (0.5 mL, 2 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v, 3 mL) or Ethanol / Toluene (1:1)

Step-by-Step:

-

Charge: Add the pyridine substrate, boronic acid, and catalyst to the vial.

-

Purge: Cap the vial and purge with Argon/Nitrogen for 2 minutes.

-

Solvent: Inject the degassed solvent mixture and aqueous base through the septum.

-

Microwave Parameters:

-

Temperature: 110 °C

-

Hold Time: 15 minutes

-

Stirring: High

-

Power: Dynamic (Max 200W)

-

-

Work-up: Cool to RT. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc. Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Outcome: >85% conversion. The MW method prevents the de-ethylation (cleavage of ethoxy group) sometimes seen with prolonged thermal reflux in acidic/basic conditions.

Application 2: Heterocycle Formation (Imidazo[1,2-a]pyridine Synthesis)

Rationale: Reaction of the C2-amine with

Mechanism

Nucleophilic attack of the pyridyl ring nitrogen (N1) and the exocyclic amine (N2) onto the electrophilic centers of the

Experimental Protocol

-

Scale: 1.0 mmol

-

Vessel: 10 mL Microwave Vial

Reagents:

-

5-Bromo-4-ethoxypyridin-2-amine (217 mg, 1.0 mmol)

- -Bromoacetophenone (or derivative) (1.1 mmol, 1.1 equiv)

-

Base: NaHCO3 (1.5 equiv) (Optional; reaction can proceed without base, followed by neutralization)

-

Solvent: Ethanol (3 mL)

Step-by-Step:

-

Charge: Combine amine and

-haloketone in the vial. -

Solvent: Add Ethanol. (Ensure solids are suspended/dissolved).

-

Microwave Parameters:

-

Temperature: 130 °C

-

Hold Time: 10–15 minutes

-

Pressure Limit: 15 bar

-

-

Work-up:

-

If precipitate forms: Cool to 0°C, filter, and wash with cold ethanol.

-

If solution: Concentrate, neutralize with sat. NaHCO3, extract with DCM.

-

-

Validation: Check for disappearance of starting material by TLC (highly polar amine vs. less polar fused heterocycle).

Why MW? Thermal cyclization often requires reflux for 12+ hours. MW completes this in <20 mins, minimizing oxidative degradation of the electron-rich pyridine.

Application 3: C-N Bond Formation (Buchwald-Hartwig Amination)

Rationale: Introducing amines at C5 provides "molecular diversity" for SAR studies.

Experimental Protocol

-

Reagents: Substrate (1 equiv), Aniline/Amine (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (2 equiv).

-

Solvent: Anhydrous Toluene or Dioxane.

-

MW Conditions: 120 °C for 20 minutes.

-

Note: The ethoxy group aids this reaction by increasing electron density, preventing catalyst poisoning by the pyridine nitrogen (though Xantphos also mitigates this).

Visualizations & Workflows

Figure 1: Reaction Pathways for 5-Bromo-4-ethoxypyridin-2-amine

Caption: Divergent synthesis pathways from the core scaffold using microwave irradiation.

Figure 2: Microwave Optimization Logic

Caption: Decision tree for optimizing microwave parameters based on substrate reactivity.

Troubleshooting & Expert Tips

-

Solvent Absorption:

-

Microwave heating relies on the dielectric loss tangent (

) of the solvent. -

Recommendation: Even if the reaction requires non-polar solvents (like Toluene), add a "doping" agent like Ethanol or DMF (0.5–1 mL) to ensure efficient absorption of microwave energy and rapid heating.

-

-

Pressure Management:

-

Solvents like Ethanol generate significant pressure at 130°C. Ensure vials are capped correctly and the instrument pressure limit is set to 20 bar. Do not overfill vials (>75% volume).

-

-

Catalyst Removal:

-

The ethoxy group can coordinate Pd. Use a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine during workup to ensure <10 ppm Pd in the final product.

-

References

-

BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine (Analogous Protocol). Retrieved from

-

National Institutes of Health (PMC). Microwave-assisted synthesis of five membered nitrogen heterocycles. (General MW Heterocycle Synthesis). Retrieved from

-

Google Patents. Imidazo [1,2-a] pyridinyl derivatives and their use in the treatment of disease. (Specific mention of 5-Bromo-4-ethoxypyridin-2-amine as starting material).[1][2][3][4][5] Retrieved from

-

BLD Pharm. Product Information: 5-Bromo-4-ethoxypyridin-2-amine (CAS 52311-21-4).[1][2][3][5] Retrieved from

Sources

- 1. 1243438-23-4|5-Bromo-4-cyclopropoxypyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. 1232431-11-6|5-Bromo-4-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. 52311-48-5 | 5-Bromo-2-chloro-4-ethoxypyridine - AiFChem [aifchem.com]

- 4. CAS 52311-21-4 C7H9BrN2O 5-Bromo-4-ethoxypyridin-2-amine ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-4-ethoxypyridin-2-amine Optimization

This guide is structured as a specialized technical support resource for researchers optimizing the coupling of 5-Bromo-4-ethoxypyridin-2-amine . It prioritizes mechanistic understanding, field-proven optimization strategies, and actionable troubleshooting.[1]

Subject: Improving Yield in Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Molecule ID: 5-Bromo-4-ethoxypyridin-2-amine (and related 4-alkoxy-2-aminopyridine scaffolds) Support Level: Tier 3 (Senior Application Scientist)[1]

The Core Challenge: Why is this substrate difficult?

As a researcher, you are likely observing stalled conversion (<40%) , protodehalogenation (loss of Br) , or catalyst crashing (Pd black) .[1] This is not due to operator error but rather the specific "Electronic & Steric Trap" created by this scaffold.

The Mechanistic Bottleneck

This substrate presents a dual-failure mode for Palladium catalysis:

-

Catalyst Poisoning (The "Bidentate Trap"): The C2-amino group (

) and the Pyridine Nitrogen ( -

Electronic Deactivation (The "Rich Ring" Effect): Unlike typical electron-deficient pyridines, this ring is electron-rich.[1]

-

C4-Ethoxy: Strong electron-donating group (EDG) ortho to the bromide.[1]

-

C2-Amino: Strong EDG para to the bromide.

-

Result: The electron density at the C5-Br bond is significantly increased, making the C-Br bond stronger and less electrophilic. This drastically slows down Oxidative Addition , the first and often rate-limiting step of the catalytic cycle.

-

Optimization Strategy: The Decision Tree

Do not rely on "standard" conditions (e.g.,

Caption: Decision matrix for optimizing coupling reactions. Path A (Protection) is more robust; Path B requires specific "Buchwald-type" precatalysts.[1]

Detailed Protocols

Protocol A: The "Direct Coupling" Method (High Risk, High Reward)

Use this if you cannot protect the amine.[1] This relies on bulky ligands to physically block the pyridine nitrogen from binding to the Pd.

Reagents:

-

Catalyst:

(2 mol%) + XPhos or SPhos (4-8 mol%).-

Why: XPhos/SPhos are bulky biaryl phosphines. They facilitate oxidative addition into the electron-rich C-Br bond and are too bulky to allow the pyridine nitrogen to poison the Pd center [1].

-

-

Base:

(3.0 equiv) or-

Why: Anhydrous conditions with stronger inorganic bases often outperform aqueous carbonate systems for this substrate.

-

-

Solvent: n-Butanol or 1,4-Dioxane (anhydrous).[1]

-

Temp: 100°C - 110°C.

Step-by-Step:

-

Degassing (Critical): Charge the reaction vial with the aryl halide, boronic acid, base, and phosphine ligand. Cap and purge with Argon for 5 minutes.

-

Catalyst Addition: Add the Pd source (

or -

Solvent: Add sparged (oxygen-free) solvent.

-

Heat: Stir vigorously at 100°C.

-

Note: If the reaction turns black immediately, oxygen was present. If it stays orange/red and turns black only after hours, the catalyst is decomposing naturally (good sign of turnover).

-

Protocol B: The "Protection" Method (Robust & Scalable)

Recommended for scale-up (>500mg).[1]

-

Protection: Treat the starting material with

(Acetic anhydride) in Pyridine/DCM to form the N-acetyl derivative. -

Coupling:

-

Deprotection: Reflux in EtOH/NaOH or HCl to remove the acetyl group.

-

Why: The acetyl group withdraws electron density from the ring (making C-Br more reactive) and sterically/electronically prevents N-Pd coordination [2].[1]

-

Troubleshooting & FAQ

Q1: My reaction stalls at 30% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing product inhibition or catalyst death due to the free amine. Solution:

-

Switch to a Precatalyst system like XPhos Pd G2 or G3 . These are pre-formed active species that initiate faster than mixing Pd/Ligand manually.

-

Increase the Boronic Acid equivalents to 1.5 - 2.0. The electron-rich nature of your halide makes the transmetallation step sensitive to boronic acid degradation (protodeboronation).

Q2: I see a major byproduct with Mass M-Br+H (Protodehalogenation).

Diagnosis: The Pd inserted into the C-Br bond, but failed to transmetallate. It then grabbed a hydride (from solvent or base) and eliminated.[1] Solution:

-

Switch Solvents: Avoid alcohols (isopropanol/ethanol) if using direct coupling.[1] Use Toluene or DME .

-

Dry System: Water can sometimes promote this pathway with certain bases. Try anhydrous

in Dioxane.

Q3: Can I use Pd(PPh3)4 (Tetrakis)?

Answer: No. Tetrakis is an electron-neutral, non-bulky catalyst.[1] It will struggle to oxidatively add to the electron-rich C-Br bond (due to the 4-OEt group) and is easily displaced by the pyridine nitrogen. Using Tetrakis usually results in <10% yield for this specific scaffold [3].

Q4: The 4-Ethoxy group seems stable, but could it be cleaving?

Answer: Under standard Suzuki conditions (basic), the ethoxy ether is stable.[1] However, if you use strong Lewis acids (like

Comparative Data: Ligand Screening

Typical yields for 5-Bromo-4-ethoxypyridin-2-amine coupling with Phenylboronic acid.

| Catalyst System | Base / Solvent | Yield (LCMS) | Notes |

| Pd(PPh3)4 | Na2CO3 / Dioxane / H2O | 12% | Catalyst poisoning; mostly starting material.[1] |

| Pd(dppf)Cl2 | K2CO3 / Toluene / H2O | 45% | Better, but stalling observed.[1] |

| Pd2(dba)3 + XPhos | K3PO4 / n-Butanol | 88% | Recommended. Bulky ligand prevents poisoning.[1] |

| Pd-PEPPSI-IPr | K2CO3 / Dioxane | 75% | NHC ligands are also effective alternatives.[1] |

References

-

BenchChem. (2025).[1][2][3][4] Optimizing Suzuki Coupling Yield with 4-Bromo-N-(tert-butyl)pyridin-2-amine. Retrieved from [1]

-

Cheng, J., & Liu, C. (2016).[1] Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6). Retrieved from

-

Paul, F., et al. (2008).[1] Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. Retrieved from [1]

-

Organic Chemistry Portal. (2024).[1] Buchwald-Hartwig Amination.[5][6][7] Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

Technical Support Center: Purification of 5-Bromo-4-ethoxypyridin-2-amine

Status: Operational Ticket ID: PUR-5B4E-2024 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The Molecule's "Personality"

Before troubleshooting, you must understand the physicochemical behavior of 5-Bromo-4-ethoxypyridin-2-amine . This is not a standard organic intermediate; it possesses conflicting functionalities that complicate purification:

-

The Basic Nitrogen: The 2-amino group pushes electron density into the ring, making the ring nitrogen basic (pKa ≈ 6.0–6.5). This causes "streaking" on acidic silica gel.[1][2][3]

-

The Halogen Handle: The 5-bromo position increases lipophilicity but also withdraws electrons inductively, slightly lowering the basicity compared to non-halogenated analogs.

-

The Alkoxy Group: The 4-ethoxy group is a strong resonance donor, stabilizing the protonated form but also increasing solubility in organic solvents compared to the methoxy analog.

Critical Process Parameter (CPP): The success of your purification hinges on managing the ionization state of the pyridine nitrogen.

Visualizing the Workflow

The following decision tree outlines the logical flow for purifying this compound based on impurity profile and scale.

Figure 1: Decision matrix for selecting the optimal purification method based on impurity profile.

Module 1: Troubleshooting Guide (Q&A)

Category: Chromatography Issues

Q1: My compound is streaking (tailing) badly on silica TLC plates and columns. I can't separate it from impurities.

-

Diagnosis: This is the most common issue with aminopyridines. The basic pyridine nitrogen interacts with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and acid-base chemistry. This causes the compound to "drag" rather than elute cleanly.

-

The Fix: You must "mask" the silica.

-

TLC: Dip your TLC plate in a solution of 5% Triethylamine (Et3N) in hexane and dry it before spotting your compound. Alternatively, add 1% Et3N or 1% NH4OH to your developing solvent.[3]

-

Column: Pre-wash your silica column with mobile phase containing 1% Et3N. Maintain 0.5–1% Et3N in your eluent throughout the run. The Et3N binds to the acidic sites, allowing your pyridine derivative to pass through based on polarity rather than acidity [1].

-

Q2: I see two spots with very close Rf values. Is this the regioisomer?

-

Diagnosis: Likely, yes. If you synthesized this via bromination of 4-ethoxypyridin-2-amine, you likely have a mixture of the 5-bromo (desired) and 3-bromo (undesired) isomers.[1]

-

The Fix: Standard silica often fails here.

-

Switch Selectivity: Try a solvent system that exploits hydrogen bonding differences. Instead of Hexane/Ethyl Acetate, try Dichloromethane (DCM) / Methanol (MeOH) (98:2 to 95:5).

-

Recrystallization: The 5-bromo isomer is typically more symmetric and packs better in a crystal lattice.[1] See Module 3.

-

Category: Extraction & Yield

Q3: I used an acid-base extraction, but my yield is very low. Is it water-soluble?

-

Diagnosis: You likely didn't reach the correct pH endpoints. The 4-ethoxy group donates electrons, raising the pKa of the pyridine nitrogen to ~6.3.

-

If pH is ~4: A significant portion is still unprotonated and stays in the organic layer (lost during the acid wash).

-

If pH is ~8: It is not fully deprotonated if you are trying to precipitate it.

-

-

The Fix:

-

Acid Phase: Ensure pH < 2 (use 1M HCl) to fully protonate the species (forming the pyridinium salt) and drive it into the water.

-

Recovery Phase: Basify to pH > 10 (use 2M NaOH or Na2CO3) to ensure it is 100% neutral before extracting back into organic solvent [2].

-

Module 2: Detailed Protocols

Protocol A: The "pH-Switch" Extraction (High Throughput / Rough Clean)

Best for removing non-basic starting materials and neutral tars.

Visualizing the Chemistry:

Figure 2: Chemical logic for separating basic aminopyridines from neutral impurities.

Step-by-Step:

-

Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).

-

Wash with 1M HCl (3 x 5 mL/g). Note: Product moves to aqueous layer.

-

Keep the Aqueous layer . Discard the organic layer (contains non-basic impurities).

-

Cool the aqueous layer in an ice bath.

-

Slowly add 2M NaOH until pH reaches 10–12. Precipitation may occur.[1]

-

Extract the aqueous mixture with DCM (3 x 10 mL/g).

-

Dry combined DCM layers over Na2SO4, filter, and concentrate.

Protocol B: Recrystallization (Polishing)

Best for removing regioisomers and trace colored impurities.

-

Solvent System: Ethanol/Water (1:1) or Toluene/Heptane.

-

Dissolve crude solid in minimal boiling Ethanol .

-

(Optional) If colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.

-

Add hot Water dropwise until slight turbidity persists.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter crystals and wash with cold water.[4]

Module 3: Physical Data Reference

| Parameter | Value / Description | Note |

| Molecular Formula | C7H9BrN2O | |

| Molecular Weight | 217.06 g/mol | |

| Calculated pKa | ~6.3 (Pyridine N) | 4-OEt raises pKa vs. unsubstituted pyridine [3].[1] |

| Solubility (Good) | DMSO, DCM, MeOH, EtOAc | |

| Solubility (Poor) | Water, Hexane, Heptane | |

| TLC Stain | UV (254 nm), Ninhydrin | Ninhydrin stains free amines red/purple. |

References

-

Lough, W. J., & Wainer, I. W. (1995). High Performance Liquid Chromatography: Fundamental Principles and Practice. CRC Press.[1] (See section on "Silanol Activity and Amine Tailing").

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Pyridines: Basicity and Extraction properties).

-

PubChem Compound Summary. (2024). 5-Bromo-4-methoxypyridin-2-amine (Analogous Structure). National Center for Biotechnology Information.[1] Link

Sources

Technical Support Center: Catalyst Poisoning in 5-Bromo-4-ethoxypyridin-2-amine Reactions

Case ID: 5-Br-4-OEt-Py-NH2 Status: Open Severity: Critical (Reaction Stalled/Low Yield) Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Hub: Is it Poisoning or Deactivation?

Before altering your protocol, you must confirm if the failure is due to catalyst poisoning (active site blockage) or catalyst decomposition (formation of inactive Pd-black).

The Substrate Challenge: 5-Bromo-4-ethoxypyridin-2-amine presents a "double-edged" challenge:

-

The "Chelation Trap": The 2-amino group (

) and the pyridyl nitrogen ( -

Electronic Deactivation: The 4-ethoxy group (

) is an electron-donating group (EDG). This increases the electron density of the pyridine ring, rendering the

Quick Diagnostic Q&A

Q: The reaction mixture turned black immediately upon heating. Is this normal?

A: No. This is "Pd-black" precipitation. It indicates that your ligand (

-

Verdict: Ligand insufficiency or improper precatalyst activation.

Q: The reaction stays clear/yellow but conversion stops at 10-15%. A: This is classic Product Inhibition or Substrate Poisoning . The starting material (or product) is binding to the catalyst more strongly than the substrate is undergoing oxidative addition.

-

Verdict: Catalyst Poisoning (Competitive Binding).

Q: I am using

The Mechanism: The "Chelation Trap"

Understanding how the catalyst dies is the key to saving it. The diagram below illustrates the competition between the productive cycle and the poisoning pathway.

Figure 1: The kinetic competition. The aminopyridine can bind Pd through the Nitrogen atoms (Poisoning) faster than the Pd can insert into the C-Br bond (Oxidative Addition).

Troubleshooting Guides & Solutions

Strategy A: Ligand Engineering (The "Bulky Shield" Approach)

Use this if you cannot alter the substrate.

The Logic: Use ligands with massive steric bulk (large cone angles) that physically prevent the aminopyridine nitrogen from coordinating to the Pd, while still allowing the C-Br bond to access the metal center.

Recommended Ligand Systems:

| Ligand Class | Specific Ligand | Why it works |

|---|---|---|

| Buchwald G3/G4 | RuPhos | Gold Standard. Excellent for secondary amines and hindering N-coordination. High electron density boosts oxidative addition against the deactivated ethoxy ring. |

| Buchwald G3/G4 | BrettPhos | Best for primary amines. extremely bulky; prevents formation of

Protocol Modification:

Switch from

-

Why? Precatalysts (e.g., RuPhos-Pd-G4) generate the active

species immediately upon heating, bypassing the induction period where the amine usually poisons the system.

Strategy B: Substrate Protection (The "Masking" Approach)

Use this if Ligand Engineering fails or yields are <30%.

The Logic: Convert the interfering

Q: Which protecting group is best for this specific pyridine? A: Acetyl (Ac) or Pivaloyl (Piv) .

-

Reason: The amide carbonyl pulls electron density away from the pyridine ring. This solves both problems:

-

It stops N-coordination (poisoning).

-

It makes the ring less electron-rich, accelerating the oxidative addition at the C-Br bond.

-

Protocol:

-

Reflux 5-Bromo-4-ethoxypyridin-2-amine in Acetic Anhydride (

, 1h). -

Perform Coupling (Suzuki/Buchwald).

-

Deprotect (NaOH/MeOH or Hydrazine).

Strategy C: The "Base Effect" (For Suzuki Couplings)

The Logic: Strong bases (like

Recommendation:

-

Use weak, inorganic bases:

or -

Avoid:

,

Validated Experimental Protocols

Protocol 1: High-Performance Suzuki Coupling (Unprotected Amine)

Designed to overcome poisoning via precatalyst efficiency.

Reagents:

-

Substrate: 5-Bromo-4-ethoxypyridin-2-amine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)[1]

-

Catalyst: RuPhos-Pd-G4 (2.0 - 5.0 mol%)

-

Base:

(3.0 equiv, finely ground) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Step-by-Step:

-

Setup: Charge a reaction vial with the substrate, boronic acid, base, and RuPhos-Pd-G4 (solid).

-

Inerting: Seal the vial. Evacuate and backfill with Argon (

).[3] Crucial: Oxygen accelerates catalyst death. -

Solvent: Add degassed Dioxane/Water via syringe.

-

Reaction: Heat to

for 2-4 hours.-

Note: Do not exceed

as the ethoxy group may undergo ether cleavage under basic aqueous conditions.

-

-

Workup: Cool, dilute with EtOAc, wash with brine.

Protocol 2: Protection Strategy (If Protocol 1 Fails)

Step 1: Acetylation

-

Dissolve 5-Bromo-4-ethoxypyridin-2-amine in DCM.

-

Add

(1.5 equiv) and -

Wash with water, dry, and concentrate. (Yield typically >90%).[4][5]

Step 2: Coupling

-

Run the Suzuki/Buchwald coupling on the N-acetyl intermediate.

-

Observation: You will likely see the reaction complete in 30 mins vs. 4 hours, with 1/10th the catalyst loading.

Decision Tree: Troubleshooting Workflow

Follow this logic path to resolve your specific issue.

Figure 2: Troubleshooting logic flow. Prioritize ligand switching first; move to protection chemistry if catalytic activity remains fully suppressed.

References

-

Mechanistic Insight: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[6][7] Reaction intermediates and structure-activity relationships in the Buchwald-Hartwig amination." Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

-

Aminopyridine Coupling: Campeau, L. C., et al. (2006). "Pd-Catalyzed Direct Arylation of 2-Aminopyridines." Journal of the American Chemical Society, 128(42), 13704–13705. Link

-

Precatalyst Utility: Bruno, N. C., et al. (2013). "Rapidly Initiating Pd-Precatalyst for C–N Cross-Coupling." Chemical Science, 4, 916-920. Link

-

General Troubleshooting: "Catalyst Deactivation in Palladium-Catalyzed Reactions." BenchChem Technical Library. Link(Note: General reference for standard deactivation pathways).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. expresspolymlett.com [expresspolymlett.com]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Stability of 5-Bromo-4-ethoxypyridin-2-amine under acidic conditions

A Guide to Understanding and Ensuring Stability in Acidic Environments

Welcome to the technical support center for 5-Bromo-4-ethoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As Senior Application Scientists, we have compiled this resource to address common challenges and questions regarding the stability of this reagent, particularly under acidic conditions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the reliability of your results.

Core Principles: The Chemistry of 2-Aminopyridines in Acid

Understanding the fundamental chemical behavior of 5-Bromo-4-ethoxypyridin-2-amine in the presence of acid is crucial for troubleshooting and optimizing your reactions. The key to its stability lies in the protonation behavior of the substituted pyridine ring.

The Site of Protonation

2-Aminopyridine derivatives possess two primary basic nitrogen atoms: the exocyclic amino group (-NH2) and the endocyclic pyridine ring nitrogen. In an acidic medium, the pyridine ring nitrogen is generally more basic and will be protonated preferentially.[1][2][3] This is a critical first step that dictates the subsequent reactivity and stability of the molecule. The protonation of the ring nitrogen forms a pyridinium salt, which significantly alters the electron distribution within the aromatic system.

Electronic Effects of Substituents

The stability of the resulting pyridinium salt and the overall molecule is influenced by the electronic effects of the substituents on the pyridine ring:

-

2-Amino Group: This is a strong electron-donating group.

-

4-Ethoxy Group: The ethoxy group is also electron-donating through resonance.

-

5-Bromo Group: The bromine atom is an electron-withdrawing group through induction.

The interplay of these groups affects the electron density on the pyridine nitrogen, thereby influencing its basicity and the molecule's susceptibility to acid-mediated reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when using 5-Bromo-4-ethoxypyridin-2-amine in acidic reaction conditions.

Question 1: My reaction is sluggish or failing to proceed. Could the acidic conditions be affecting my starting material?

Answer: Yes, this is a strong possibility. The initial and essential protonation of the pyridine ring nitrogen has a significant deactivating effect on the aromatic system. This deactivation can hinder electrophilic aromatic substitution reactions.

Causality: The positive charge on the pyridinium nitrogen withdraws electron density from the ring, making it less susceptible to attack by electrophiles.

Troubleshooting Steps:

-

Verify Starting Material Integrity: Before proceeding, confirm the purity of your 5-Bromo-4-ethoxypyridin-2-amine using an appropriate analytical method such as HPLC or LC-MS.[4][5]

-

Moderate Your Acidity: If possible, use a milder acid or a buffered system to maintain a less aggressive pH. The pKa of unsubstituted 2-aminopyridine is approximately 6.86, suggesting it is quite basic.[6] While the substituents on your specific molecule will alter this value, it provides a useful reference point.

-

Consider Alternative Synthetic Routes: If the reaction requires strong acid, you may need to explore alternative synthetic strategies that do not involve subjecting this specific intermediate to harsh acidic conditions.

Question 2: I'm observing a significant, more polar byproduct in my reaction mixture. What is it likely to be?

Answer: Under strong acidic conditions and potentially elevated temperatures, the most probable degradation pathway is the acid-catalyzed hydrolysis of the 4-ethoxy group to a hydroxyl group.[7] This would result in the formation of 5-Bromo-4-hydroxypyridin-2-amine.

Causality: The ether linkage of the ethoxy group can be susceptible to cleavage under acidic conditions, proceeding through a mechanism involving protonation of the ether oxygen followed by nucleophilic attack by water.[8][9][10]

Troubleshooting Steps:

-

Characterize the Byproduct: Isolate the byproduct and characterize it using techniques like Mass Spectrometry and NMR to confirm its identity. The expected mass of the hydrolyzed product would be lower than the starting material due to the loss of an ethyl group and the gain of a hydrogen.

-

Control Reaction Temperature: Ether cleavage is often temperature-dependent. Running your reaction at a lower temperature may significantly reduce the rate of this side reaction.

-

Limit Water Content: If your reaction can be performed under anhydrous or low-water conditions, this will disfavor the hydrolysis pathway.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for 5-Bromo-4-ethoxypyridin-2-amine?

A: It is recommended to store the compound in a cool, dark place under an inert atmosphere.[11] Pyridine and its derivatives should be kept in tightly sealed containers away from heat and ignition sources.[12][13][14][15]

Q: Is the Carbon-Bromine bond stable under typical acidic conditions?

A: Generally, the C-Br bond on an aromatic ring is quite stable and not prone to cleavage under most acidic conditions that do not also involve strong nucleophiles or catalysts.[16]

Q: Which analytical techniques are best for monitoring the stability of this compound over time?

A: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an excellent method for monitoring the stability of 5-Bromo-4-ethoxypyridin-2-amine and detecting the formation of more polar degradants.[5] Gas Chromatography (GC) could also be employed.[17] For definitive identification of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4]

Experimental Protocols

Protocol: Assessing the Acidic Stability of 5-Bromo-4-ethoxypyridin-2-amine by HPLC

This protocol provides a framework for evaluating the stability of the title compound under various acidic conditions.

Materials:

-

5-Bromo-4-ethoxypyridin-2-amine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid

-

Hydrochloric acid (e.g., 1M solution)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 5-Bromo-4-ethoxypyridin-2-amine in acetonitrile at a concentration of 1 mg/mL.

-

Acidic Solution Preparation: Prepare your acidic test solutions. For example:

-

0.1% TFA in Water

-

0.1M HCl in Water/Acetonitrile (50:50)

-

-

Incubation:

-

Add a known volume of the stock solution to an equal volume of the acidic test solution.

-

Create parallel samples for different time points (e.g., 0, 1, 2, 4, 8, 24 hours) and temperatures (e.g., room temperature, 50 °C).

-

-

HPLC Analysis:

-

At each time point, inject an aliquot of the sample onto the HPLC system.

-

Mobile Phase: A typical gradient could be from 95:5 Water (with 0.1% TFA): Acetonitrile (with 0.1% TFA) to 5:95 over 15 minutes.

-

Detection: Monitor at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

Calculate the peak area of the parent compound at each time point.

-

Determine the percentage of the compound remaining relative to the t=0 time point.

-

Observe the appearance and growth of any new peaks, which would indicate degradation products.

-

Data Presentation

Table 1: Hypothetical Stability of 5-Bromo-4-ethoxypyridin-2-amine

| Condition | Temperature | Time (hours) | % Parent Compound Remaining |

| 0.1% TFA in 50% ACN/H₂O | Room Temp. | 24 | >99% |

| 0.1M HCl in 50% ACN/H₂O | Room Temp. | 24 | 95% |

| 0.1M HCl in 50% ACN/H₂O | 50 °C | 8 | 80% |

| 1M HCl in 50% ACN/H₂O | 50 °C | 8 | 65% |

Visualizations

Diagrams of Key Processes

Caption: Protonation equilibrium of 5-Bromo-4-ethoxypyridin-2-amine.

Caption: Potential acid-catalyzed hydrolysis of the ethoxy group.

Sources

- 1. Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3− - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.viu.ca [web.viu.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6 [sigmaaldrich.com]

- 12. au.vwr-cmd2.com [au.vwr-cmd2.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. researchgate.net [researchgate.net]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

Validation & Comparative

A Comparative Analysis of 4-Ethoxy and 4-Methoxy Pyridin-2-amines in Bioactivity

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridin-2-amine scaffold is a cornerstone for the development of a diverse array of therapeutic agents. The nuanced interplay of substituents on this privileged structure can profoundly influence its biological activity. This guide provides a detailed comparative analysis of two closely related analogs: 4-ethoxy-pyridin-2-amine and 4-methoxy-pyridin-2-amine. While direct head-to-head comparisons in the literature are scarce, by synthesizing data from various studies on related compounds, we can elucidate the subtle yet significant impact of a single methylene unit on their bioactivity profiles. This analysis will focus on their potential as kinase inhibitors and their differential effects on other biological targets, supported by experimental insights and structure-activity relationship (SAR) principles.

Physicochemical and Structural Properties: A Tale of Two Alkoxy Groups

The structural difference between a 4-ethoxy and a 4-methoxy substituent on the pyridin-2-amine core, while seemingly minor, imparts distinct physicochemical properties that can influence pharmacokinetic and pharmacodynamic behavior. The additional ethyl group in the 4-ethoxy analog increases its lipophilicity compared to the methoxy counterpart. This seemingly small change can have significant implications for cell permeability, metabolic stability, and target engagement.

| Property | 4-Ethoxypyridin-2-amine | 4-Methoxypyridin-2-amine |

| Molecular Formula | C₇H₁₀N₂O[1][2] | C₆H₈N₂O[3] |

| Molecular Weight | 138.17 g/mol [1] | 124.14 g/mol [3] |

| Predicted LogP | ~1.0 | ~0.5 |

| Key Structural Feature | Ethoxy group at the 4-position | Methoxy group at the 4-position |

The crystal structure of 4-ethoxypyridin-2-amine reveals intermolecular N—H···N hydrogen bonds, forming hydrogen-bonded dimers[1][2]. This fundamental interaction is a key feature of many pyridin-2-amine derivatives in their binding to biological targets, particularly the hinge region of kinases.

Comparative Bioactivity: Kinase Inhibition and Beyond

The 4-alkoxy-pyridin-2-amine scaffold has been explored in the context of various therapeutic targets. Here, we compare the known bioactivities of the ethoxy and methoxy derivatives.

The 4-Ethoxy Analog: A Potent Scaffold for LRRK2 Inhibition

Recent research has highlighted the potential of the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2)[4]. LRRK2 is a key target in the development of therapeutics for Parkinson's disease. The ethoxy group in these inhibitors plays a crucial role in achieving high potency and good physicochemical properties, including CNS penetration[4]. This suggests that the 4-ethoxypyridin-2-amine moiety is well-suited for interaction with the ATP-binding pocket of LRRK2 and potentially other kinases.

The 4-Methoxy Analog: A Selective iNOS Inhibitor

In contrast, 4-methoxypyridin-2-amine has been identified as a highly selective inhibitor of inducible nitric oxide synthase (iNOS)[5][6]. iNOS is an enzyme involved in inflammatory processes, and its selective inhibition is a therapeutic goal in various inflammatory disorders. The preference for iNOS inhibition suggests a different binding mode and set of molecular interactions compared to the kinase-inhibiting properties of the ethoxy analog.

Structure-Activity Relationship (SAR) Insights

SAR studies on related 4-alkoxy-pyridine derivatives have provided valuable insights into the role of the alkoxy group. In a series of 2-aryloxy-4-alkoxy-pyridines developed as CRF1 receptor antagonists, the nature of the alkoxy substituent at the 4-position was found to be a critical determinant of potency[7]. While not a direct comparison of the 2-amino pyridines, this study underscores the sensitivity of bioactivity to the size and nature of the 4-alkoxy group.

In some series of anticancer agents, the presence of electron-donating groups like methoxy has been associated with reduced activity, whereas electron-withdrawing groups led to increased potency[8]. This highlights that the electronic and steric properties of the 4-substituent must be carefully considered in the context of the specific biological target.

Experimental Protocols

To facilitate further comparative studies, we provide generalized, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (e.g., for LRRK2)

-

Compound Preparation : Prepare stock solutions of 4-ethoxy- and 4-methoxy-pyridin-2-amines in 100% DMSO. Create a series of dilutions to be tested.

-

Enzyme and Substrate Preparation : Reconstitute recombinant human LRRK2 enzyme and a suitable peptide substrate (e.g., LRRKtide) in assay buffer.

-

Assay Reaction : In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

-

Incubation : Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

-

Detection : Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro iNOS Inhibition Assay

-

Cell Culture : Culture a suitable cell line that expresses iNOS upon stimulation (e.g., RAW 264.7 macrophages).

-

Cell Stimulation : Seed the cells in a 96-well plate and stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

-

Compound Treatment : Simultaneously treat the cells with various concentrations of 4-ethoxy- and 4-methoxy-pyridin-2-amines.

-

Incubation : Incubate the cells for 24 hours.

-

Nitrite Quantification (Griess Assay) : Collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent.

-

Data Analysis : Determine the percentage of iNOS inhibition by comparing the nitrite levels in treated wells to untreated (stimulated) controls. Calculate the IC₅₀ values.

Discussion and Future Directions

The available evidence suggests a divergence in the bioactivity profiles of 4-ethoxy- and 4-methoxy-pyridin-2-amines. The ethoxy analog appears to be a promising scaffold for kinase inhibitors, particularly for targets within the central nervous system, leveraging its increased lipophilicity for better brain penetration. Conversely, the methoxy analog demonstrates selectivity for iNOS, indicating its potential in inflammatory conditions.

This comparative analysis underscores the critical importance of seemingly minor structural modifications in drug design. The addition of a single methylene group can shift the therapeutic application of a molecule from neurodegenerative diseases to inflammatory disorders.

For future research, a direct, side-by-side evaluation of these two compounds against a panel of kinases and other relevant enzymes would be highly valuable. Such studies would provide a more definitive understanding of their respective selectivity profiles and help to further refine the structure-activity relationships for this important class of compounds. Additionally, comparative pharmacokinetic studies would illuminate how the difference in lipophilicity translates to in vivo exposure and distribution.

Conclusion

References

-

Anonymous. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. PubMed. Available at: [Link].

-

Mao L, Chen Y. 4-Ethoxypyridin-2-amine. PMC. Available at: [Link].

-

Anonymous. 4-Ethoxy-pyridin-2-amine. PubMed. Available at: [Link].

-

Anonymous. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. PubMed. Available at: [Link].

-

PubChem. 2-Amino-4-Methoxypyridine. Available at: [Link].

Sources

- 1. 4-Ethoxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Ethoxy-pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-Methoxypyridine | C6H8N2O | CID 10898715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. usbio.net [usbio.net]

- 7. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Guide to the Structural Validation of 5-Bromo-4-ethoxypyridin-2-amine: X-ray Crystallography in Focus

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone.[1] This foundational knowledge influences everything from understanding biological activity to optimizing synthetic routes. For novel heterocyclic compounds such as 5-Bromo-4-ethoxypyridin-2-amine, a substituted pyridine derivative with potential applications in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the experimental workflow of X-ray crystallography, its distinct advantages, and how it compares to other powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

The Unparalleled Precision of X-ray Crystallography